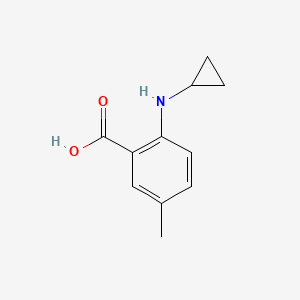
2-(Cyclopropylamino)-5-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Cyclopropylamino)-5-methylbenzoic acid” is likely to be an organic compound due to the presence of a carboxylic acid group (-COOH), a cyclopropyl group (a three-membered carbon ring), an amino group (-NH2), and a methyl group (-CH3) in its structure .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The cyclopropyl and amino groups are likely to be attached to the second carbon of the benzoic acid, while the methyl group is attached to the fifth carbon .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents present. The carboxylic acid group could undergo reactions such as esterification or amide formation, while the amino group could participate in reactions such as acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar groups like the carboxylic acid and the amino group would likely make it soluble in polar solvents .Applications De Recherche Scientifique
1. Asymmetric Syntheses of Non-Natural Amino Acid The compound is used in the asymmetric synthesis of non-natural amino acids. For instance, it has been used in the development of a self-sufficient bifunctional enzyme integrating reductive amination and coenzyme regeneration activities . This enzyme was successfully employed to synthesize (S)-cyclopropylglycine, a non-natural amino acid, with an improved reaction rate and a short bioconversion period .
Development of Anti-Inflammatory Drugs
The compound has potential applications in the development of anti-inflammatory drugs. Research has shown that methylation at the 2-amino moiety of a derivative of the compound resulted in an eleven-fold increase in the potency of the resulting derivative . This suggests that the compound could be used to develop potent anti-inflammatory agents .
Suzuki–Miyaura Cross-Coupling Reactions
The compound could potentially be used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, and the compound’s structure suggests it could be a suitable reagent .
Synthesis of Bioactive Peptides
The compound could be used in the synthesis of bioactive peptides. Non-natural amino acids, such as those that can be synthesized using this compound, have often been incorporated into various bioactive peptides, leading to improved bioavailability and metabolic stability .
5. Industrial Application in the Synthesis of (S)-Cyclopropylglycine The compound has been used in the industrial synthesis of (S)-cyclopropylglycine, which provides a chiral center and cyclopropyl fragment for the frequent synthesis of preclinical/clinical drug molecules .
Research in Medicinal Chemistry
Given its potential applications in the development of anti-inflammatory drugs and the synthesis of bioactive peptides, the compound is of significant interest in the field of medicinal chemistry .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(cyclopropylamino)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-2-5-10(12-8-3-4-8)9(6-7)11(13)14/h2,5-6,8,12H,3-4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNFWFORFDBBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylamino)-5-methylbenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((Z)-2-(4-chlorophenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)-4-methylbenzamide](/img/structure/B2512724.png)
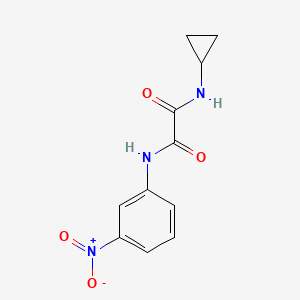
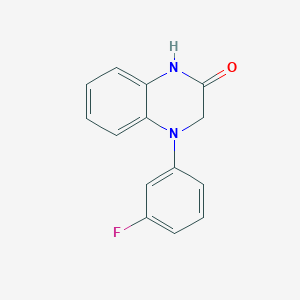
![9-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2512730.png)

![(E)-1-[5-(4-bromophenyl)furan-2-yl]-N-hydroxymethanimine](/img/structure/B2512733.png)
![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2512734.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2512738.png)
![3-(benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2512739.png)
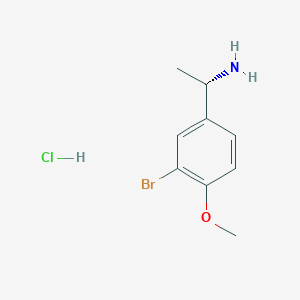
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2512741.png)
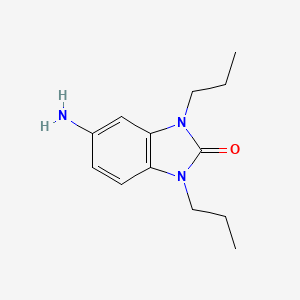
![1,1,1-trifluoro-3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-propanol](/img/structure/B2512745.png)
